Kaempferol 3-sophoroside-7-glucoside

Übersicht

Beschreibung

Kaempferol 3-sophoroside-7-glucoside is a naturally occurring flavonoid glycoside found in various plants, including the leaves of Lycium chinense. This compound is known for its bioactive properties, particularly its anti-obesity and antioxidant activities . It belongs to the broader class of flavonoids, which are known for their diverse biological activities and potential health benefits.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Kaempferol 3-sophoroside-7-glucoside typically involves the glycosylation of kaempferol. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, which transfer sugar moieties to kaempferol under mild conditions. Chemical glycosylation, on the other hand, involves the use of activated sugar donors and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound is generally carried out through extraction from plant sources, such as Lycium chinense leaves. The extraction process involves solvent extraction, followed by purification steps like column chromatography to isolate the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Kaempferol 3-sophoroside-7-glucoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the glycoside moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophilic reagents like sodium methoxide can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield kaempferol quinones, while reduction can produce dihydrokaempferol derivatives.

Wissenschaftliche Forschungsanwendungen

Kaempferol 3-sophoroside-7-glucoside has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of flavonoid glycosides and their chemical properties.

Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.

Medicine: Research has shown its potential in anti-obesity treatments due to its ability to modulate lipid metabolism

Industry: It is used in the development of nutraceuticals and functional foods aimed at promoting health and wellness.

Wirkmechanismus

The mechanism by which Kaempferol 3-sophoroside-7-glucoside exerts its effects involves several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative damage.

Anti-obesity Activity: The compound inhibits adipogenesis and promotes lipolysis, leading to reduced fat accumulation

Molecular Targets: Key targets include enzymes involved in lipid metabolism and signaling pathways related to oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Kaempferol 3-sophoroside-7-glucoside can be compared with other flavonoid glycosides such as:

Kaempferol 3-glucoside: Similar in structure but with different glycosylation patterns, leading to variations in bioactivity.

Quercetin 3-glucoside: Another flavonoid glycoside with potent antioxidant properties but differing in its specific biological effects.

Rutin: A glycoside of quercetin, known for its vascular protective effects.

Uniqueness: this compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. This distinct structure contributes to its specific biological activities, particularly its anti-obesity effects .

Biologische Aktivität

Kaempferol 3-sophoroside-7-glucoside (KSG) is a flavonoid glycoside derived from kaempferol, a compound recognized for its diverse biological activities. Recent studies have highlighted KSG's potential in various therapeutic applications, particularly in hepatoprotection and anti-inflammatory responses.

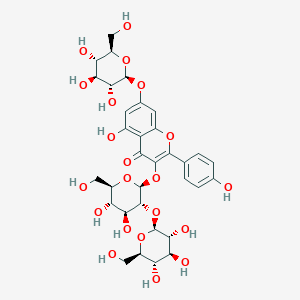

Chemical Structure and Properties

KSG is characterized by the presence of a kaempferol backbone with two sugar moieties attached: a sophorose and a glucose. This structure contributes to its solubility and bioavailability, enhancing its interaction with biological systems.

Biological Activities

1. Hepatoprotective Effects

Recent research demonstrated that KSG exhibits significant hepatoprotective properties against acetaminophen (APAP)-induced acute liver injury (ALI). In a study involving mice, KSG pretreatment resulted in:

- Reduction of Hepatic Damage : KSG decreased serum markers of liver injury and mitigated pathological lesions in liver tissues.

- Oxidative Stress Modulation : It enhanced the levels of hepatic antioxidants and reduced oxidative stress markers.

- Inflammation Suppression : KSG downregulated pro-inflammatory cytokines such as TNF-α and IL-1β while promoting anti-inflammatory cytokine IL-10.

- Signaling Pathway Modulation : The compound inhibited the NF-κB pathway and activated the Nrf2 signaling pathway, which is crucial for cellular antioxidant defense mechanisms .

2. Anti-inflammatory Effects

KSG has been shown to protect against acute lung injury (ALI) induced by lipopolysaccharide (LPS). Key findings include:

- Improved Survival Rates : Mice pre-treated with KSG exhibited higher survival rates compared to control groups.

- Cellular Response : KSG significantly reduced differential cell counts in bronchoalveolar lavage fluid (BALF) and decreased myeloperoxidase (MPO) activity, indicating reduced neutrophil infiltration.

- Cytokine Regulation : It effectively suppressed the expression of inflammatory markers and enhanced the expression of protective proteins like HO-1 .

KSG's biological effects are mediated through several mechanisms:

- Antioxidant Activity : By enhancing Nrf2 activity, KSG promotes the expression of antioxidant enzymes, reducing oxidative damage in cells.

- Anti-apoptotic Effects : It decreases levels of pro-apoptotic proteins such as Bax while increasing anti-apoptotic Bcl2, thereby protecting cells from apoptosis during stress conditions .

- Inhibition of Inflammatory Pathways : KSG disrupts key signaling pathways involved in inflammation and apoptosis, including JNK/ASK1 pathways, contributing to its protective effects against cellular damage .

Data Summary

| Activity Type | Effect | Mechanism |

|---|---|---|

| Hepatoprotection | Reduced liver damage | Inhibition of NF-κB, activation of Nrf2 |

| Anti-inflammatory | Decreased cytokine levels | Suppression of pro-inflammatory signals |

| Antioxidant | Enhanced antioxidant enzyme expression | Nrf2 pathway activation |

| Anti-apoptotic | Increased Bcl2, decreased Bax | Modulation of apoptotic signaling |

Case Studies

- Hepatoprotection Against APAP-Induced Injury

- Protection Against LPS-Induced Lung Injury

Eigenschaften

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O21/c34-7-15-19(39)23(43)26(46)31(50-15)48-12-5-13(38)18-14(6-12)49-28(10-1-3-11(37)4-2-10)29(22(18)42)53-33-30(25(45)21(41)17(9-36)52-33)54-32-27(47)24(44)20(40)16(8-35)51-32/h1-6,15-17,19-21,23-27,30-41,43-47H,7-9H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27-,30-,31-,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFNAZBJKVFNKZ-JGPRCQAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401341603 | |

| Record name | Kaempferol 3-O-sophoroside 7-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

772.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55136-76-0 | |

| Record name | Kaempferol 3-O-sophoroside 7-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.